Product packaging for Diethylmercaptal-D-arabinose(Cat. No.:CAS No. 1941-50-0)

Diethylmercaptal-D-arabinose

Cat. No.: B157999
CAS No.: 1941-50-0
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Carbohydrate Dithioacetal Chemistry

The study of sugar dithioacetals, also known as mercaptals, dates back to the foundational work of German chemist Emil Fischer. In 1894, Fischer reported the reaction of various sugars with mercaptans (thiols), establishing a new class of carbohydrate derivatives. capes.gov.br This discovery was part of his broader, Nobel Prize-winning research on the structure and synthesis of sugars, which laid the chemical groundwork for biochemistry. academie-sciences.frwikipedia.orgnobelprize.org Fischer's work demonstrated that reacting sugars with thiols in the presence of a strong acid opened the cyclic hemiacetal structure to form stable, open-chain dithioacetals. smolecule.com This innovation was crucial as it provided a method to "trap" the sugar in its acyclic form, allowing for chemical manipulation of the hydroxyl groups along the carbon chain. ucl.ac.uk These early syntheses paved the way for the extensive use of dithioacetals as versatile intermediates in carbohydrate chemistry. researchgate.net

Foundational Principles of Mercaptal and Dithioacetal Formation in Sugar Derivatives

The formation of a dithioacetal from an aldose, such as D-arabinose, is a classic example of nucleophilic addition to a carbonyl group. Sugars in solution exist in equilibrium between their cyclic hemiacetal forms and their open-chain aldehyde form. wikipedia.orgwikipedia.org The reaction is typically catalyzed by a strong Brønsted or Lewis acid, such as hydrochloric acid or triflic acid. wikipedia.orgrsc.orgorganic-chemistry.org

The mechanism proceeds in two main stages:

Hemithioacetal Formation : The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. A molecule of thiol (in this case, ethanethiol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the sulfur atom yields a hemithioacetal. wikipedia.org

Dithioacetal Formation : The hydroxyl group of the hemithioacetal is protonated by the acid, forming a good leaving group (water). As water departs, a second molecule of ethanethiol (B150549) attacks the resulting carbocation. Deprotonation of this second sulfur adduct yields the final, stable dithioacetal and regenerates the acid catalyst. wikipedia.org

This reaction effectively converts the electrophilic carbonyl carbon into a non-electrophilic center, thus protecting it from nucleophilic attack under many conditions. wikipedia.org

Structural Archetype and Stereochemical Considerations in Diethylmercaptal-D-arabinose

This compound, also known as D-arabinose diethyl dithioacetal, is an acyclic polyol. The formation of the dithioacetal occurs at the C-1 carbon, breaking the ring structure of the parent D-arabinose. This results in a flexible, open-chain molecule. ucl.ac.uk The stereochemistry of the chiral centers inherent to D-arabinose (at carbons C-2, C-3, and C-4) is preserved during the reaction.

A key stereochemical aspect is the conformation of the resulting sugar chain. While simple representations depict it as a straight chain, studies have shown that acyclic sugar derivatives like dithioacetals adopt specific conformations in solution to minimize steric strain. capes.gov.br The D-arabinose derivative has been shown to favor an extended, planar, zigzag conformation of its carbon backbone in both solution and crystalline states. researchgate.netcdnsciencepub.com This contrasts with other pentose (B10789219) dithioacetals, such as the D-ribose analogue, which may adopt a non-extended, "sickle" conformation. capes.gov.brresearchgate.net

PropertyValueSource(s)
Chemical Name D-Arabinose diethyl dithioacetal chemicalbook.com
Synonyms This compound, 1,1-Bis(ethylthio)-1-deoxy-D-arabinitol chemicalbook.com
CAS Number 1941-50-0 chemicalbook.combiosynth.com
Molecular Formula C₉H₂₀O₄S₂ chemicalbook.combiosynth.com
Molecular Weight 256.38 g/mol chemicalbook.combiosynth.com
Melting Point 125-126 °C chemicalbook.comchemicalbook.com

Role of this compound as a Synthetic Intermediate in Organic Synthesis

The primary utility of this compound lies in its role as a protected, acyclic form of D-arabinose. researchgate.net The dithioacetal group is stable to a wide range of reaction conditions, including those used for acylation or alkylation of the free hydroxyl groups, making it an excellent protecting group for the C-1 carbonyl. researchgate.netwikipedia.org

Once modifications on the sugar's hydroxyl groups are complete, the dithioacetal can be deprotected to regenerate the aldehyde. This hydrolysis, however, requires specific and often harsh conditions, such as the use of heavy metal salts (e.g., mercuric chloride), or various oxidative systems, highlighting its stability. bham.ac.uktandfonline.comresearchgate.net

Beyond its protective function, the dithioacetal group enables unique synthetic transformations. For instance, selective dehydration at the C-2 position of sugar thioacetals can yield ketene (B1206846) dithioacetals, which are valuable chiral building blocks. nih.govacs.org Furthermore, derivatives of D-arabinose diethyl dithioacetal have been used in the synthesis of more complex molecules. For example, after acylation, one of the ethylthio groups can be replaced by bromine, creating an electrophilic center that can be coupled with nucleophiles, such as heterocyclic bases, to form acyclic nucleoside analogues. researchgate.net It has also served as a precursor in the synthesis of the branched-chain sugar D-apiose. researchgate.net This versatility makes this compound and related compounds indispensable tools for the synthesis of complex chiral molecules, from modified sugars to natural products. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O4S2 B157999 Diethylmercaptal-D-arabinose CAS No. 1941-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLWYVNJTUXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1941-50-0, 13263-74-6, 7152-47-8
Record name Arabinose, diethyl mercaptal, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinose, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Chemical Reactivity and Transformation Pathways of Diethylmercaptal D Arabinose

Hydrolysis and Desulfurization Reactions of the Dithioacetal Moiety

The dithioacetal group in Diethylmercaptal-D-arabinose serves as a masked aldehyde. Its stability in acidic media, where corresponding acetals would readily hydrolyze, makes it a valuable protecting group. quimicaorganica.org However, specific reagents can be employed to cleave the carbon-sulfur bonds, either to regenerate the parent aldehyde or to reduce the group to a methylene (B1212753) or methyl group.

Mercury(II) Salt-Mediated Hydrolysis for Aldehyde Regeneration

The regeneration of the aldehyde from the dithioacetal is classically achieved through hydrolysis mediated by mercury(II) salts. tcichemicals.com The strong chemical affinity between the soft Lewis acid Hg²⁺ and the soft sulfur atoms of the thioacetal drives this reaction. tcichemicals.comresearchgate.net This interaction activates the carbon-sulfur bond, facilitating hydrolysis. tcichemicals.com The process typically results in the formation of an insoluble mercury sulfide (B99878) precipitate. ambeed.com

Several mercury(II) salts have proven effective for this transformation, including mercury(II) chloride (HgCl₂), often in combination with a carbonate salt like cadmium carbonate (CdCO₃) or calcium carbonate (CaCO₃). sci-hub.sersc.org Other potent reagents include mercury(II) perchlorate (B79767) [Hg(ClO₄)₂] and mercury(II) nitrate (B79036) [Hg(NO₃)₂], which can offer advantages such as reduced reaction times. sci-hub.se The reaction generally requires at least two equivalents of the mercury salt for efficient deprotection. sci-hub.se For instance, treatment of a protected D-glucose diethylmercaptal with Hg(ClO₄)₂ has been used to successfully regenerate the aldehyde function. rsc.org While highly effective, the use of mercury reagents has diminished significantly in recent years due to their toxicity and environmental concerns. tcichemicals.com

Table 1: Mercury(II) Reagents for Dithioacetal Hydrolysis

Reagent SystemTypical ConditionsReference
Mercury(II) Chloride (HgCl₂) & Cadmium Carbonate (CdCO₃)Aqueous acetone rsc.org
Mercury(II) Chloride (HgCl₂)Aqueous acetonitrile (B52724) ambeed.com
Mercury(II) Perchlorate [Hg(ClO₄)₂]Aqueous acetonitrile, mild base sci-hub.se
Mercury(II) Nitrate [Hg(NO₃)₂·3H₂O]Solvent-free sci-hub.se
Mercury(II) Acetate (B1210297) [Hg(OAc)₂]Not specified sci-hub.se

Alternative Desulfurization Strategies and Reagent Development

Given the environmental drawbacks of mercury salts, a variety of alternative desulfurization methods have been developed. These strategies can be broadly categorized as reductive or oxidative.

Reductive Desulfurization: This approach removes the sulfur atoms entirely, typically converting the dithioacetal into a methylene (CH₂) group.

Raney Nickel (Raney-Ni): This is a widely used reagent for the desulfurization of thioacetals. chem-station.com It is an alloy of nickel and aluminum, activated by leaching out the aluminum with sodium hydroxide, which leaves a high-surface-area nickel catalyst containing adsorbed hydrogen. masterorganicchemistry.com The reaction involves the hydrogenolysis of the C-S bonds, effectively reducing the dithioacetal to an alkane. quimicaorganica.orgmasterorganicchemistry.com For example, the reduction of an L-arabinose ketene (B1206846) thioacetal derivative with Raney-Ni resulted in a triol, demonstrating the complete removal of the dithioacetal. nih.govacs.org

Other Metal-Based Systems: Combinations of metal hydrides like lithium aluminum hydride (LiAlH₄) with transition metal salts such as nickel(II) chloride, copper(II) chloride, or titanium(IV) chloride can also effect desulfurization. thieme-connect.de Nickel boride (Ni₂B), prepared from nickel(II) salts and sodium borohydride (B1222165), is another effective alternative to Raney-Ni. chem-station.comthieme-connect.de

Hydrazine (B178648) Hydrate (B1144303): In a more recent development, hydrazine hydrate has been introduced as a cost-effective reducing agent for this transformation, particularly in combination with a base like cesium carbonate. google.com

Oxidative and Other Methods:

Photochemical Desulfurization: Irradiation of acetylated D-arabinose diethyl dithioacetal in t-butyl alcohol with a low-pressure mercury lamp leads to partial desulfurization, yielding 1-S-ethyl-1-thio-D-arabinitol acetate in high yield (79.3%). oup.com

Acid-Mediated Hydrolysis: While generally stable to acid, dithioacetals can be hydrolyzed under specific conditions. A method using dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid has been successfully applied to deprotect 5-deoxy-L-arabinose dialkylmercaptal, avoiding the use of heavy metals. google.comgoogle.com

Oxidative Cleavage: The thioacetal can be converted to the corresponding carbonyl compound using various oxidizing agents, such as those based on iodine or copper salts. tcichemicals.comresearchgate.net

Table 2: Selected Alternative Desulfurization Reagents

Reagent/MethodTypeProduct from DithioacetalReference
Raney NickelReductiveMethylene group quimicaorganica.orgchem-station.commasterorganicchemistry.com
LiAlH₄ / NiCl₂ReductiveMethylene group thieme-connect.de
Hydrazine HydrateReductiveMethylene group google.com
Photochemical (Hg lamp)Partial Desulfurization1-S-ethyl-1-thioalditol oup.com
DMSO / HClHydrolysisAldehyde google.com

Stereochemical Outcomes of Desulfurization

The stereochemical consequence of desulfurization is a critical aspect of its synthetic utility. The mechanism of the reaction dictates whether the configuration at the carbon atom (C1 of the arabinose chain) is retained, inverted, or scrambled.

Computational studies on related cyclic dithioacetal systems, such as epidithiodiketopiperazines (ETPs), suggest that desulfurization should universally proceed with retention of configuration at the bridgehead carbon atoms. acs.org This outcome is rationalized by a stepwise mechanism that avoids stereochemical scrambling. acs.orgrsc.org In one study, the desulfurization of a chiral ETP was shown to proceed stereospecifically to a dithioacetal, confirming retention of configuration. acs.org

In the context of acyclic systems like this compound, the outcome can be more varied. Reductive desulfurization with reagents like Raney nickel, which involves radical intermediates on a metal surface, can sometimes lead to a loss of stereochemical integrity, although specific examples often show high stereoselectivity. beilstein-journals.org Conversely, the photochemical desulfurization of D-arabinose diethyl dithioacetal acetate to 1-S-ethyl-1-thio-D-arabinitol acetate is a stereospecific transformation, yielding a single defined product. oup.com The synthesis of 1,2-cis-aryl-C-glucosides via desulfurization of carbohydrate-based hemithioacetals has also been shown to proceed with high stereospecificity. beilstein-journals.org The specific conditions, substrate, and reagent choice are all crucial factors in determining the final stereochemical outcome.

Selective Derivatization of Hydroxyl Groups

The polyhydroxylated nature of this compound allows for a wide range of derivatization reactions. The ability to selectively modify these hydroxyl groups is fundamental to its use as a building block in the synthesis of more complex molecules. academie-sciences.fr This selectivity is achieved by exploiting the subtle differences in reactivity between the primary (at C5) and secondary (at C2, C3, and C4) hydroxyls, as well as between axially and equatorially oriented groups. academie-sciences.frwiley-vch.de

Acylation and Protection Strategies

Acylation, the introduction of an acyl group (R-C=O), is a common strategy for protecting hydroxyl groups. nih.gov

Acetylation: This is a straightforward method to protect all hydroxyl groups, typically accomplished using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). cdnsciencepub.com

Regioselective Acylation: Achieving selectivity is often a primary goal. The primary hydroxyl group is generally more reactive than the secondary ones, allowing for selective acylation under carefully controlled conditions. academie-sciences.fr Furthermore, enzymatic methods offer exceptional selectivity. For example, lipases such as Candida antarctica lipase-B (CAL-B) can exclusively catalyze the acetylation of the primary hydroxyl group in D-arabinose derivatives, leaving the secondary hydroxyls untouched. du.ac.innih.gov

Other Acyl Groups: Benzoyl groups are also frequently used for protection. Regioselective benzoylation can be achieved by leveraging specific reaction conditions or catalysts. nih.gov

Cyclic Protecting Groups: To protect specific diol units, cyclic acetals and ketals are invaluable. nih.gov For instance, benzylidene acetals can be used to protect vicinal diols. researchgate.net In a related example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a classic building block where two sets of diols are protected, leaving a single free hydroxyl group for further reaction. nih.gov For D-arabinose diethyl dithioacetal, O-benzylidene derivatives have been synthesized, which upon partial hydrolysis can yield specific diastereomers like 2,3-O-benzylidene derivatives. researchgate.net

Etherification and Alkylation Reactions

The formation of ether linkages at the hydroxyl positions is another key transformation. academie-sciences.fr

Etherification: This process, a form of O-alkylation, typically involves reacting the carbohydrate with an alkyl halide in the presence of a base. wikipedia.org Benzyl (B1604629) ethers are widely used as protecting groups due to their stability across a range of reaction conditions and their susceptibility to removal by hydrogenolysis. wiley-vch.de Achieving regioselective etherification can be challenging due to the similar reactivity of the hydroxyl groups. academie-sciences.fr However, strategies such as using stannylidene ketals can activate a specific hydroxyl group towards an electrophile like benzyl bromide, enabling highly regioselective etherification. wiley-vch.de

Alkylation: In a broader sense, alkylation refers to the addition of any alkyl group. mt.com While O-alkylation (etherification) is most common for the hydroxyl groups, C-alkylation at other positions is also a significant transformation in carbohydrate chemistry. wikipedia.org For example, after converting the dithioacetal into a nucleophilic carbanion, it can react with an alkyl halide electrophile, leading to C-alkylation at the C1 position. chemistrysteps.com Studies have also explored various alkylation reactions on D-arabinose derivatives to assess the impact of different protecting groups on reactivity. uea.ac.uk

Sulfonation (e.g., Tosylation) for Further Transformations

The primary hydroxyl group at the C5 position of arabinose diethylmercaptal is readily derivatized through sulfonation, a critical step for activating this position for subsequent nucleophilic substitution or reduction. Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, is a common method. This process converts the hydroxyl group into a tosylate ester, which is an excellent leaving group.

The synthesis of the tosylated derivative can be achieved by reacting the corresponding arabinose diethylmercaptal with tosyl chloride. For instance, the preparation of 5-tosyl-L-arabinose-diethylmercaptal involves reacting L-arabinose diethylmercaptal with tosyl chloride, which serves as the foundational step for further transformations like deoxygenation. google.comepo.org This reaction is generally applicable to the D-enantiomer as well. A patent describes a process where L-arabinose is first converted to its diethylmercaptal, which is then tosylated. google.com The tosylation of L-arabinose-diethylmercaptal with tosyl chloride in pyridine has been documented as a key step in multi-step syntheses. google.com

This transformation is pivotal because the tosylate group at the C5 position facilitates reductive deoxygenation to yield 5-deoxy derivatives. google.comgoogle.com

Nucleophilic and Electrophilic Reactions on the Carbon Skeleton

The carbon skeleton of this compound possesses multiple reactive sites susceptible to both nucleophilic and electrophilic attack. The hydroxyl groups along the carbon chain are primary sites for nucleophilic activity.

Nucleophilic Character of Hydroxyl Groups : The oxygen atoms of the hydroxyl groups can act as nucleophiles. A prime example is the tosylation reaction discussed previously (Section 3.2.3), where the primary hydroxyl group at C5 attacks the electrophilic sulfur atom of tosyl chloride. google.comepo.org

Electrophilic Character of the Carbon Skeleton : The carbon atoms of the arabinose backbone can become electrophilic and susceptible to nucleophilic attack, typically after activation. After tosylation of the C5 hydroxyl group, the C5 carbon becomes highly electrophilic. This allows for nucleophilic attack by a hydride ion (from a reducing agent), leading to the displacement of the tosylate group and deoxygenation at this position. google.comgoogle.com

Formation of the Diethylmercaptal : The initial synthesis of the title compound from D-arabinose and ethanethiol (B150549) is itself a nucleophilic addition reaction. googleapis.comresearchgate.net The sulfur atoms of ethanethiol act as nucleophiles, attacking the carbonyl carbon of the open-chain form of arabinose.

Reductive Transformations and Deoxygenation at Specific Carbons

Reductive transformations of this compound derivatives are crucial for synthesizing deoxy sugars. Deoxygenation, the removal of a hydroxyl group and its replacement with a hydrogen atom, is most commonly performed at the C5 position via a two-step sequence involving sulfonation and reduction.

Older methods for this transformation employed potent reducing agents like lithium aluminum hydride (LiAlH₄). epo.orggoogle.com For example, a known process involved reducing tosylated L-arabinose-diethylmercaptal with LiAlH₄ to produce 5-deoxy-L-arabinose-diethylmercaptal. epo.orggoogle.com However, these methods often resulted in lower yields, with one process reporting a yield of less than 60%. google.com

More recent and industrially suitable methods utilize sodium borohydride (NaBH₄) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). google.comgoogle.com This system provides a selective reductive displacement of the sulfonate ester, offering a safer and more efficient alternative that avoids the use of hazardous reagents like heavy metals (e.g., mercury) which were sometimes used in subsequent desulfurization steps. google.comepo.org The use of NaBH₄ in DMSO for the reductive displacement of sulfonate esters is a well-established technique. epo.orggoogle.com

Synthesis of 5-Deoxy-L-arabinose Diethylmercaptal

A high-yield process for preparing 5-deoxy-L-arabinose begins with the synthesis of its diethylmercaptal derivative from L-arabinose. google.comgoogle.com The synthesis pathway involves two main reactions: the tosylation of L-arabinose diethylmercaptal followed by the reduction of the tosyl group. google.comepo.org

Step 1: Tosylation L-arabinose diethylmercaptal is reacted with tosyl chloride in a suitable solvent like pyridine to form 5-tosyl-L-arabinose-diethylmercaptal. google.comgoogle.com

Step 2: Reduction The resulting 5-tosyl derivative is then reduced using sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO). google.comgoogle.com This reaction is typically conducted at elevated temperatures. The mixture is heated for several hours, after which the product, 5-deoxy-L-(+)-arabinose-diethylmercaptal, is isolated. google.com This method has been shown to produce the desired product in high yield (e.g., 81%). epo.orggoogle.com The reaction successfully replaces the C5-tosylate group with a hydrogen atom, completing the deoxygenation. google.com

The table below summarizes the reaction conditions and findings from a patented process. google.com

ParameterValue/ConditionSource
Starting Material 5-tosyl-L-arabinose-diethylmercaptal google.com
Reagent Sodium Borohydride (NaBH₄) google.comgoogle.com
Solvent Dimethyl Sulfoxide (DMSO) google.comgoogle.com
Temperature 90°C google.com
Reaction Time 1 hour google.com
Product 5-deoxy-L-(+)-arabinose-diethylmercaptal google.com
Yield 81% epo.orggoogle.com
Melting Point 109°C google.com

This modern approach is advantageous as it employs cheaper, safer reagents and avoids the use of heavy metals, making it more suitable for industrial applications. google.com

Advanced Spectroscopic and Chromatographic Analytical Methodologies for Diethylmercaptal D Arabinose

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of Diethylmercaptal-D-arabinose. chemsynlab.com It provides critical information about the connectivity of atoms and the stereochemistry of the molecule.

Proton NMR Spectroscopy for Structural Connectivity and Stereochemistry.

Proton (¹H) NMR spectroscopy is a powerful tool for establishing the connectivity of protons within a molecule and deducing its stereochemistry. In the context of arabinose derivatives, the chemical shifts (δ) and coupling constants (J) of the anomeric and other sugar protons are of particular interest. For instance, in a related compound, 5-deoxy-L-arabinose-phenylhydrazone, ¹H-NMR analysis in deuterated methanol (B129727) (CD₃OD) revealed signals at specific chemical shifts, which helps in assigning the various protons in the molecule. google.comgoogle.com The anomeric proton's chemical shift and its coupling to adjacent protons can help determine the α or β configuration at the anomeric center. The signals for the protons on the arabinose backbone typically appear in a specific region of the spectrum, and their multiplicity provides information about neighboring protons.

Carbon-13 NMR Spectroscopy for Carbon Skeleton Characterization.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. uea.ac.uk Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is indicative of its chemical environment. libretexts.org For arabinose derivatives, ¹³C NMR can confirm the number of carbon atoms and provide insights into their hybridization and connectivity. uea.ac.uk In a study of a derivatized D-arabinose, ¹³C-NMR analysis showed four anomeric carbon signals, which was attributed to the presence of α/β-furanoside/pyranoside conformations. researchgate.net Broadband decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for L-Arabinose

AtomChemical Shift (ppm)
C198.5
C272.3
C373.8
C470.1
C563.2
This table is based on predicted data for L-Arabinose and serves as an illustrative example. hmdb.ca

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Elucidation.

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques provide an additional dimension of information, resolving overlapping signals and revealing detailed connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton connectivity along the arabinose backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.eduhmdb.ca This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu This is particularly useful for identifying long-range connectivities and piecing together different fragments of the molecule, such as the connection between the arabinose moiety and the diethylmercaptal group. emerypharma.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chemsynlab.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable compounds. cabidigitallibrary.org For carbohydrates like D-arabinose, derivatization is often necessary to increase their volatility. cabidigitallibrary.orgmasonaco.org This can be achieved through methods like silylation. nih.gov The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum that can be used for identification. masonaco.org The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. nist.gov In the analysis of derivatized D-arabinose, specific ion fragments can be monitored to confirm its presence. researchgate.netnih.gov For instance, in one study, the detection of D-arabinose was achieved by monitoring the conversion of a parent ion at m/z 420.9 to a daughter ion at m/z 192.9. researchgate.netnih.gov

Table 2: GC-MS Parameters for Derivatized D-Arabinose Analysis

ParameterValue
Column Rxi-5MS capillary column (30 m, 0.25 mm, 0.25 µm)
Carrier Gas Helium
Oven Program 50°C (1 min), then 20°C/min to 150°C, then 2.5°C/min to 200°C
Derivatization Trifluoroacetylation
Monitored Ions (MS/MS) m/z 420.9 → 192.9
This table presents example parameters based on published methods for derivatized D-arabinose. masonaco.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. waters.comderpharmachemica.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides molecular weight and structural information. mdpi.com Different LC modes, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), can be employed for the separation of sugars and their derivatives. nih.gov LC-MS is highly sensitive and can be used for the analysis of complex biological samples. waters.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule, providing a unique "fingerprint." For this compound, these methods confirm the presence of key structural features and the successful conversion from its parent sugar, D-arabinose.

The IR spectrum of a carbohydrate is typically complex, particularly in the fingerprint region (below 1500 cm⁻¹). docbrown.info For this compound, the most significant regions of the IR spectrum are those corresponding to the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. The broad absorption band for O-H stretching vibrations, characteristic of the polyol structure, is expected between 3500 and 3200 cm⁻¹. docbrown.info The C-H stretching vibrations from the ethyl and arabinose backbone moieties typically appear in the 3000 to 2800 cm⁻¹ region. docbrown.info The C-O stretching vibrations, which are numerous in carbohydrates, contribute to a series of strong, complex bands in the 1200-1000 cm⁻¹ range. spectroscopyonline.com A key feature distinguishing the product from its aldehyde precursor is the absence of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹. cdnsciencepub.com The C-S stretching vibrations of the thioacetal group are generally weak and appear in the 800-600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H stretching bands are weak in Raman spectra, the C-H and C-C backbone vibrations are typically strong and well-defined. researchgate.net The C-S stretching bands are also readily observable in Raman spectra. The analysis of Raman spectra of various saccharides, including D-(-)-arabinose, provides a reference for interpreting the carbohydrate backbone vibrations of the diethylmercaptal derivative. researchgate.netscispace.com The combination of IR and Raman allows for a comprehensive vibrational analysis of the molecule. rsc.orgnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman
O-H Stretching 3500 - 3200 (Broad, Strong) Weak
C-H (Aliphatic) Stretching 3000 - 2850 (Medium to Strong) Strong
C-O (Alcohol) Stretching 1200 - 1000 (Strong, Complex) Medium
C-S (Thioacetal) Stretching 800 - 600 (Weak to Medium) Medium to Strong
C-C Stretching Part of fingerprint region Medium to Strong

Advanced Chromatographic Separation Techniques

Chromatography is indispensable for the purification of this compound and the assessment of its purity. Different chromatographic techniques are employed based on the scale of the separation and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity assessment of non-volatile compounds like this compound. While the analysis of underivatized monosaccharides can be challenging due to their high polarity and lack of a strong chromophore, the diethylmercaptal derivative is significantly less polar, making it more amenable to reversed-phase chromatography. nih.govnih.gov

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Due to the lack of a UV-active chromophore, detection is commonly achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). emu.ee This setup allows for the separation of this compound from any remaining D-arabinose starting material and other polar or non-polar impurities, enabling precise quantification and confirmation of its purity. nih.gov

Table 2: Exemplar HPLC Method for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Water and Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Temperature 30 - 40 °C
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Injection Volume 10 - 20 µL

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility, a consequence of the multiple hydroxyl groups. However, GC is an extremely powerful technique for separation and quantification when the analyte is converted into a volatile derivative. nih.gov

For this compound, the free hydroxyl groups can be readily derivatized. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH groups into -O-Si(CH₃)₃ (trimethylsilyl) ethers. Acetylation to form ester derivatives is another viable strategy. These derivatization reactions significantly reduce the polarity and increase the volatility of the compound, allowing it to be analyzed by GC. The resulting volatile derivative can be separated from other components on a capillary column (e.g., DB-5 or equivalent) and detected with high sensitivity using a Flame Ionization Detector (FID). This approach is particularly useful for assessing purity against small, volatile impurities or for analyzing complex reaction mixtures where other components have also been derivatized. cdnsciencepub.com

Thin-Layer Chromatography (TLC) and column chromatography are fundamental, preparative-scale techniques used extensively in the synthesis of this compound. uea.ac.uk TLC offers a rapid, simple, and inexpensive method for monitoring the progress of the reaction of D-arabinose with ethanethiol (B150549). merckmillipore.comresearchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). As the solvent (mobile phase) moves up the plate, the components separate based on their polarity. The less polar product, this compound, will have a higher Rf value (travels further up the plate) than the highly polar starting material, D-arabinose. The spots can be visualized using a stain, such as potassium permanganate (B83412) or p-anisaldehyde, which reacts with the carbohydrate functional groups. researchgate.net

Once TLC indicates the reaction is complete, column chromatography is employed for purification on a larger scale. uea.ac.uknih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. khanacademy.orgrsc.org A solvent system similar to that used for TLC is then passed through the column. The components of the mixture are eluted at different rates based on their affinity for the stationary phase. The desired this compound, being less polar than the starting sugar, elutes from the column before the more polar impurities, allowing for its isolation in a pure form. uea.ac.uknih.gov Fractionation of related thioacetal derivatives has also been successfully performed on cellulose (B213188) columns. cdnsciencepub.com

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are essential for confirming the stereochemical integrity of chiral molecules like this compound. These techniques probe the interaction of the molecule with plane-polarized light, which is directly dependent on its three-dimensional structure.

Optical rotation is a routine measurement used to confirm that the stereochemistry of the starting material, D-arabinose, is retained throughout the synthesis. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength). For instance, the parent sugar D-(-)-arabinose has a specific rotation of [α]D²⁰ of approximately -104°. sigmaaldrich.com While the exact value for this compound may not be widely reported, a disaccharide derivative containing the arabinose diethyl thioacetal moiety was found to have a specific rotation of [α]D -62° (c, 1.3, H₂O), demonstrating a strong negative rotation consistent with the D-pentose configuration. cdnsciencepub.com Measurement of the optical rotation provides critical evidence that no epimerization has occurred at the chiral centers during the reaction.

Circular Dichroism (CD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. While the carbohydrate backbone itself does not have a strong chromophore for CD in the accessible UV-Vis range, the thioacetal group may provide a weak electronic transition that can be studied. CD spectroscopy is particularly sensitive to the conformation of the molecule in solution. The application of CD has been noted in the study of other arabinose derivatives, such as 2'-deoxy-2'-fluoro-D-arabinose containing nucleic acids, highlighting its utility for detailed structural analysis of molecules within this class. nih.gov For this compound, CD could provide valuable information about the preferred conformation of the flexible open-chain structure.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
D-arabinose
L-arabinose
D-glucose
Ethanethiol
Acetonitrile
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Potassium permanganate
p-Anisaldehyde

Computational Chemistry and Molecular Modeling Studies of Diethylmercaptal D Arabinose

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Diethylmercaptal-D-arabinose. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. nih.gov

The electronic structure of this compound is characterized by its polyhydroxyalkyl chain and the dithioacetal group at the C-1 position. DFT calculations can map the electron density surface, revealing the electronegative oxygen atoms of the hydroxyl groups and the relatively electron-rich sulfur atoms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO is typically localized around the sulfur atoms and hydroxyl oxygens, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed along the carbon backbone, highlighting regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, calculated electrostatic potential maps can visualize electron-rich (red) and electron-poor (blue) regions, guiding predictions of intermolecular interactions. DFT has been used to investigate the intermediates in reactions of similar sugar thioacetals, suggesting that the formation of certain intermediates is more or less energetically favorable based on stereochemistry. For instance, calculations can quantify the endergonic nature of specific reaction steps, providing a theoretical basis for observed experimental outcomes.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)
PropertyCalculated ValueInterpretation
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; indicates propensity to donate electrons.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital; indicates propensity to accept electrons.
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis and Molecular Dynamics Simulations

The acyclic nature of this compound allows for significant conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved by systematically rotating bonds and calculating the potential energy of each resulting structure using molecular mechanics or quantum chemical methods. The most stable conformers typically adopt a planar, zig-zag arrangement or a bent, sickle-shaped form to minimize steric hindrance and optimize intramolecular hydrogen bonding between hydroxyl groups.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape and thermodynamic properties of this compound in various environments, such as in a vacuum or in a solvent. frontiersin.orgjlu.edu.cn These simulations can reveal the preferred conformations in solution and the timescale of transitions between different stable states. Descriptors such as the radius of gyration (Rg) can be monitored during a simulation to assess the compactness of the molecule over time, with stable Rg values indicating that the molecule has reached an equilibrium conformation. frontiersin.org

Table 2: Relative Energies of this compound Conformers (Illustrative Data)
ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4)
AExtended zig-zag0.00 (Global Minimum)~180°
BSickle-shaped+1.5~60°
CBent+2.1~-60°

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Ab initio and DFT methods can calculate various spectroscopic parameters, which are invaluable for structure elucidation and validation. nasa.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed to predict ¹H and ¹³C chemical shifts. researchgate.netnih.gov The method calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers, aiding in the assignment of complex experimental spectra. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be computed. nih.gov These calculations involve determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.gov The resulting harmonic frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, but they provide a strong basis for assigning experimental IR absorption bands to specific molecular vibrations, such as O-H stretching, C-H bending, or C-S stretching.

Table 3: Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (GIAO/DFT)Deviation (ppm)
C-151.250.8-0.4
C-272.571.9-0.6
C-371.871.5-0.3
C-473.172.8-0.3
C-564.063.5-0.5

In Silico Design of Novel Diethylmercaptal Derivatives

The scaffold of this compound can be used as a starting point for the in silico design of new molecules with desired properties, such as enzyme inhibitors. researchgate.net Computational design strategies often involve modifying the parent structure and evaluating the potential of the new derivatives through methods like molecular docking and binding free energy calculations. nih.govplos.org

For example, if targeting a specific enzyme, the first step is to dock the this compound structure into the enzyme's active site to identify key interactions. mdpi.com Based on this binding pose, new functional groups can be computationally added to the scaffold to enhance interactions with specific residues in the active site (e.g., adding an aromatic ring to form a π-π stacking interaction or a charged group to form a salt bridge). Large virtual libraries of these derivatives can be rapidly screened to prioritize candidates for synthesis. The predicted binding affinity, often expressed as a docking score or a calculated inhibition constant (Ki), is used to rank the designed compounds. researchgate.net This rational, computer-aided approach significantly accelerates the discovery of novel bioactive molecules.

Table 4: In Silico Screening of Designed this compound Derivatives as Hypothetical Glycosidase Inhibitors
Derivative IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interaction
ParentNone-5.5Hydrogen bonds with Asp, Glu
DERIV-01C5-phenyl group-7.2π-π stacking with Trp
DERIV-02C2-amino group-6.8Salt bridge with Asp
DERIV-03C4-fluoro group-5.9Enhanced polar interactions

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the precise mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states.

The formation of this compound from D-arabinose and two equivalents of ethanethiol (B150549) is a classic thioacetalation reaction, typically catalyzed by a Lewis or Brønsted acid. wikipedia.org Computational methods can model this entire reaction sequence. The process involves calculating the potential energy surface of the reaction. Geometries of the reactants, intermediates (such as the hemithioacetal), transition states, and products are optimized, and their energies are calculated. chemistryscore.com

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating this structure is computationally intensive but provides the activation energy (Ea) of the reaction, which is directly related to the reaction rate. By mapping the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state correctly connects the reactant and product. This level of mechanistic detail allows for a rational understanding of why certain reaction conditions are effective and can guide the development of improved synthetic methods.

Table 5: Calculated Energies for the Acid-Catalyzed Formation of this compound (Illustrative)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsD-arabinose + 2 Ethanethiol0.0
IntermediateHemithioacetal-5.2
Transition State (TS)Formation of the second C-S bond+15.8
ProductsThis compound + H₂O-10.4

Biochemical and Biological Research Applications of Diethylmercaptal D Arabinose As a Precursor

Utilization in the Synthesis of Biologically Relevant Carbohydrates

The unique structural features of Diethylmercaptal-D-arabinose make it an important starting material for the chemical synthesis of other significant carbohydrates, including those that are difficult to isolate from natural sources or require specific stereochemistry.

Precursor to Deoxy-Sugars for Complex Carbohydrate Assembly

This compound is a key intermediate in the synthesis of 5-deoxy-arabinose, a type of deoxy-sugar. Deoxy-sugars are critical components of many bioactive natural products, and their presence can significantly influence the biological potency of these compounds. nih.govnih.gov The synthesis of these sugars is a focal point in medicinal chemistry and drug design. nih.gov

A common synthetic strategy involves the conversion of an arabinose diethylmercaptal derivative into its 5-deoxy counterpart. For instance, a process for preparing 5-deoxy-L-arabinose starts with L-arabinose, which is more readily available industrially. google.comgoogle.com The starting material, 5-tosyl-L-arabinose-diethylmercaptal, is reduced using sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO) to yield 5-deoxy-L-arabinose-diethylmercaptal. google.comgoogle.comgoogle.com Subsequent removal of the diethylmercaptal protecting group yields the final 5-deoxy-L-arabinose. google.comgoogle.com This deoxy-sugar is a valuable building block for assembling more complex oligosaccharides found in nature.

Synthetic Pathway to 5-Deoxy-L-arabinose
Starting Material 5-tosyl-L-arabinose-diethylmercaptal
Reaction Step 1 Reduction with Sodium Borohydride (NaBH₄) in DMSO
Intermediate 5-deoxy-L-arabinose-diethylmercaptal
Reaction Step 2 Deprotection (e.g., with hydrochloric acid in DMSO)
Final Product 5-deoxy-L-arabinose

This table summarizes a key synthetic route where an arabinose diethylmercaptal derivative is used to produce a deoxy-sugar. google.comgoogle.comgoogle.com

Intermediate in the Synthesis of Pteridine (B1203161) Derivatives (e.g., Biopterin)

Pteridine derivatives, such as biopterin (B10759762) and its reduced form, tetrahydrobiopterin (B1682763) (BH4), are vital cofactors for several aromatic amino acid hydroxylase enzymes. researchgate.netwikipedia.org These enzymes are essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.org Defects in biopterin synthesis can lead to serious metabolic disorders. wikipedia.orgnih.gov

The chemical synthesis of these complex molecules often relies on carbohydrate-derived chiral precursors to establish the correct stereochemistry. Diethylmercaptal derivatives of sugars play a crucial role in these synthetic pathways. One established method to produce L-erythro-biopterin uses 5-deoxy-L-arabinose as a key intermediate. google.comgoogleapis.comgoogle.com This intermediate can be synthesized from L-rhamnose via L-rhamnose diethylmercaptal, which is then converted to 5-deoxy-L-arabinose. google.comgoogleapis.comgoogle.com

Alternatively, processes starting from L-arabinose utilize 5-deoxy-L-arabinose as a direct precursor for producing 5,6,7,8-tetrahydro-L-biopterin. google.comgoogle.comgoogle.com In these syntheses, 5-deoxy-L-arabinose is reacted with a substituted pyrimidine, such as 2,4,5-triamino-6-hydroxypyrimidine, to construct the pteridine ring system, ultimately yielding biopterin. googleapis.comgoogle.com The use of an arabinose diethylmercaptal derivative to generate the 5-deoxy-arabinose intermediate is a critical step in making these important biological cofactors accessible through chemical synthesis. google.comgoogle.com

Application in Isotopic Labeling Studies for Metabolic Pathway Elucidation

Isotopically labeled molecules are indispensable tools for tracing the flow of atoms through metabolic pathways. Synthesizing a precursor like this compound with isotopic labels (e.g., ¹³C, ¹⁴C, or ³H) allows researchers to track its conversion into other molecules within a cell or organism, providing deep insights into metabolic networks.

Investigating D-Arabinose Biosynthesis in Mycobacteria

D-arabinose is a fundamental component of the cell wall in mycobacteria, including the pathogen Mycobacterium tuberculosis. nih.govnih.gov It is found in essential polysaccharides like arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov Because D-arabinose is not found in mammals, its biosynthetic pathway is a prime target for developing new anti-tuberculosis drugs. nih.gov

Understanding this pathway requires detailed metabolic studies, often employing isotopic labeling. For example, research has used ¹⁴C-labeled glucose to trace the origins of D-arabinose in Mycobacterium smegmatis. nih.gov The biosynthesis is known to proceed through a late-stage epimerization of a polyprenyl phosphate-linked ribose donor to the corresponding arabinose donor. nih.govmit.edu An isotopically labeled form of this compound could serve as a valuable chemical tool in these investigations. Although not a natural substrate, if it can be processed by mycobacterial enzymes or chemically converted to a substrate analog, it could be used to probe specific enzymatic steps or be incorporated into the cell wall glycans, allowing for the visualization and quantification of cell wall synthesis and dynamics. mit.edu

Tracing Carbon Flow in Carbohydrate Metabolic Networks

Tracing the path of carbon atoms is fundamental to understanding the interconnectivity of metabolic pathways. nih.gov Introducing a ¹³C-labeled substrate into a biological system and monitoring its transformation using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can reveal how it is used for energy, storage, or as a building block for other biomolecules.

An isotopically labeled version of this compound would be a powerful probe for studying carbohydrate metabolism. Once introduced into a cell, the labeled arabinose, after enzymatic or chemical deprotection, could enter the pentose (B10789219) phosphate (B84403) pathway or other metabolic routes. For instance, in E. coli, D-arabinose can be catabolized via conversion to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glycolaldehyde. nih.gov By tracking the position of the isotopic label, researchers could quantify the flux through this and competing pathways, providing a detailed map of carbon flow and helping to construct comprehensive models of cellular metabolism.

Development of Probes for Studying Carbohydrate-Binding Proteins and Enzymes

Carbohydrate-binding proteins (lectins), carbohydrate-binding modules (CBMs) found in enzymes, and antibodies are crucial for many biological processes, including cell recognition, signaling, and pathogen interaction. nih.govnih.gov Probes based on specific carbohydrates are essential for identifying and characterizing these proteins and their functions. nih.govbiorxiv.org

This compound is an excellent starting material for the synthesis of such molecular probes. The thioacetal group effectively protects the anomeric carbon, preventing the sugar from cyclizing and allowing chemists to perform specific modifications on the hydroxyl groups of the arabinose molecule. These modifications could include the attachment of:

Reporter Tags: Fluorescent dyes or biotin (B1667282) molecules for visualization and affinity purification.

Cross-linking Agents: Photo-reactive groups to covalently trap interacting proteins upon UV irradiation.

Immobilization Linkers: Functional groups that allow the sugar to be attached to a solid support, creating an affinity matrix for isolating binding partners from complex biological samples.

Synthesis of Neoglycoconjugates and Glycomimetics

The synthesis of neoglycoconjugates and glycomimetics often requires chiral building blocks that can be elaborated into structures that mimic natural carbohydrates. This compound is an ideal precursor for this purpose because the dithioacetal group provides robust protection of the aldehyde functionality while allowing the rest of the molecule to be manipulated. This acyclic form facilitates reactions such as selective protection, oxidation, and chain extension, which are fundamental to creating diverse glycan-like structures.

Detailed Research Findings:

Research has demonstrated the utility of sugar thioacetals, including those derived from arabinose, as key intermediates in the synthesis of complex chiral molecules. For instance, the open-chain structure allows for regioselective reactions that are difficult to perform on the cyclic forms of sugars. One significant transformation is the regioselective dehydration at the C-2 position of sugar thioacetals under mild basic conditions. acs.orgchemrxiv.org This reaction yields ketene (B1206846) thioacetals, which are versatile synthetic intermediates. acs.org

These intermediates can be further modified to produce a variety of useful chiral building blocks. For example, reductive desulfurization of the ketene thioacetal derived from an arabinose thioacetal can lead to valuable chiral polyols. acs.org These polyols are precursors to natural products and other biologically relevant molecules.

The general synthetic strategy often involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of this compound are selectively protected (e.g., benzylation, silylation) to direct reactivity in subsequent steps.

Carbon Chain Modification: The protected acyclic backbone can undergo various transformations, such as oxidation or chain extension, to build the desired molecular framework.

Deprotection and Cyclization: The thioacetal group can be hydrolyzed under specific conditions (e.g., using mercuric salts) to unmask the aldehyde, which can then be used to form a cyclic glycomimetic structure. rsc.org

A representative pathway starting from a D-arabinose derivative to a complex chiral molecule is the synthesis of selenosugars. In this process, D-arabinose is first converted into a protected aldehyde, which can then be transformed via its dithioacetal intermediate into the target heterocyclic structure. semanticscholar.org This highlights the role of the acyclic thioacetal as a key strategic intermediate.

Table 1: Synthetic Intermediates from D-Arabinose Thioacetals for Glycomimetic Synthesis

Starting MaterialKey IntermediateTransformationResulting Structure TypeRef
L-Arabinose Phenyl ThioacetalKetene Diphenyl ThioacetalRegioselective C-2 DehydrationChiral Heterocycle Precursor acs.orgchemrxiv.org
Protected D-ArabinoseDithioacetal DerivativeHydrolysis & Reformatsky Reactiongem-Difluorinated C-Furanoside acs.org
D-Arabinose2,3,4-tri-O-benzyl-5-O-mesyl-arabinoseReduction & SelenofunctionalizationSelenosugar (1,4-Anhydro-selenosugar) semanticscholar.org

Role in Polymer Chemistry as a Sugar-Derived Monomer Precursor

The use of renewable resources like carbohydrates as feedstocks for polymer production is a cornerstone of sustainable chemistry. acs.org Sugars offer inherent chirality, functionality, and potential biocompatibility to the resulting materials. acs.org this compound can serve as a precursor to sugar-derived monomers for polymerization. The thioacetal functionality is key to manipulating the sugar in its acyclic form to construct a molecule suitable for polymerization, such as a lactone or other cyclic monomer. rsc.org

Detailed Research Findings:

While direct polymerization of this compound is not typical, its role as a precursor to monomers is well-established through analogous compounds. A notable example is the synthesis of a D-glucono-1,6-lactone monomer starting from fully protected D-glucose diethylmercaptal. rsc.org This process demonstrates a viable synthetic route that can be adapted for D-arabinose.

The synthetic sequence involves:

Preparation of the Acyclic Precursor: D-arabinose is converted to this compound. The hydroxyl groups are then protected.

Generation of the Aldehyde: The diethylmercaptal group is treated with a reagent like mercuric perchlorate (B79767) (Hg(ClO4)2) to hydrolyze the thioacetal, yielding the corresponding aldehyde. rsc.org

Oxidation and Deprotection: The aldehyde is oxidized to a carboxylic acid. Subsequent selective deprotection of a terminal hydroxyl group yields an ω-hydroxy acid.

Cyclization to Monomer: The ω-hydroxy acid is then cyclized to form a lactone, a class of monomer that is readily polymerized via ring-opening polymerization (ROP). rsc.orgresearchgate.net

This strategy allows for the creation of monomers where the original sugar structure is largely maintained, imparting the desirable properties of the carbohydrate into the final polymer. acs.org The resulting polyesters are often biodegradable and have applications in various fields. The use of sugar-derived cyclic ketene acetals (CKAs) in radical ring-opening polymerization (rROP) further illustrates how modified sugar precursors can be used to create degradable polyesters. semanticscholar.org Although this specific example uses a glucal-derivative, the principle of modifying a sugar to create a polymerizable ring structure is broadly applicable.

Table 2: Conceptual Pathway for Monomer Synthesis from this compound

StepDescriptionKey Reagents (Analogous Example)Intermediate/ProductRef
1Protection of hydroxyl groups on this compound.Protecting group agents (e.g., Trityl chloride, Benzyl (B1604629) bromide)Fully protected acyclic thioacetal rsc.org
2Hydrolysis of the thioacetal to form the aldehyde.Hg(ClO4)2Protected arabino-aldehyde rsc.org
3Oxidation of the aldehyde to a carboxylic acid.Oxidizing agent (e.g., KMnO4)Protected arabinonic acid rsc.org
4Selective deprotection of the terminal hydroxyl group.AcidProtected ω-hydroxyarabinonic acid rsc.org
5Intramolecular esterification (lactonization).Dicyclohexylcarbodiimide (DCC), DMAPArabinono-lactone (Monomer) rsc.org

Future Research Directions and Emerging Paradigms in Diethylmercaptal D Arabinose Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of sustainability and efficiency. For Diethylmercaptal-D-arabinose, this translates to leveraging renewable resources and developing greener reaction pathways.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
ParameterConventional MethodsEmerging Sustainable Methods
Starting MaterialPetrochemical-based feedstocksRenewable biomass (e.g., pentose (B10789219) sugars like D-arabinose) ucl.ac.ukucl.ac.ukchemrxiv.org
Reaction ConditionsHarsh conditions, high temperatures, extensive use of protecting groups chemrxiv.orgMild, basic conditions, minimal or no protecting groups chemrxiv.orgchemrxiv.org
ReagentsHigh-cost/energy reagents (e.g., Tf2O) chemrxiv.orgLower-cost, more environmentally benign reagents ucl.ac.uk
EfficiencyLengthy, resource-intensive synthetic sequences chemrxiv.orgMore efficient, shorter reaction sequences chemrxiv.org
Key Intermediate TypeVaried, often cyclic derivativesOpen-chain sugar thioacetals (e.g., this compound) ucl.ac.uk

Exploration of Novel Catalytic Systems for Dithioacetal Transformations

The dithioacetal group is prized for its stability, yet its cleavage (deprotection) to regenerate the carbonyl group often requires harsh conditions. researchgate.net A major area of future research is the development of novel, mild, and selective catalytic systems for both the formation and cleavage of dithioacetals.

Recent advancements have moved beyond traditional heavy metal reagents. researchgate.net Emerging paradigms include:

Photocatalysis : Visible-light-induced cleavage of thioacetals using molecular iodine as a photocatalyst in the presence of oxygen as a terminal oxidant represents a green and efficient method. researchgate.net This approach proceeds with low catalyst loadings and high yields, tolerating common protecting groups. researchgate.net

Biocatalysis : Vanadium-dependent haloperoxidases (VHPOs) have been identified as viable biocatalysts for the cleavage of thioketals and thioacetals. acs.org This method uses a catalytic amount of bromide salt and hydrogen peroxide as the terminal oxidant under biocompatible conditions, making it suitable for chemoenzymatic synthesis. acs.org

Metal-Free Catalysis : The use of N-chlorosuccinimide (NCS) has been shown to mediate the C(sp³)–S bond cleavage of thioethers to selectively form dithioacetals from arylmethyl thioethers in a metal-free system. mdpi.com This provides a complementary strategy for dithioacetal synthesis under mild conditions. mdpi.com

Future investigations will likely focus on expanding the substrate scope of these novel catalytic systems, improving their efficiency, and elucidating their reaction mechanisms to allow for rational catalyst design. The development of catalysts that can selectively transform the dithioacetal group in the presence of other sensitive functionalities remains a key objective.

Chemoenzymatic Approaches for Stereoselective Synthesis

The integration of chemical and enzymatic steps—chemoenzymatic synthesis—offers a powerful strategy for achieving high stereoselectivity, a critical parameter in the synthesis of bioactive molecules. D-arabinose and its dithioacetal derivatives are excellent starting points for such approaches.

Researchers have successfully employed this strategy for synthesizing complex molecules. For instance, the chemoenzymatic synthesis of feruloyl D-arabinose has been achieved using a feruloyl esterase from Sporotrichum thermophile to transfer the feruloyl group. nih.gov Another significant application is the synthesis of the anticancer drug Clofarabine and other nucleoside analogues. beilstein-journals.org In these processes, D-arabinose can be converted into key intermediates like α-D-arabinofuranose-1-phosphate using a cascade of enzymatic reactions involving recombinant E. coli enzymes such as ribokinase, phosphopentomutase, and purine (B94841) nucleoside phosphorylase (PNP). beilstein-journals.org The application of ene-reductase biocatalysis has also been explored for generating chiral fluorine compounds from sugar-derived precursors. ucl.ac.ukucl.ac.uk

The future in this domain lies in:

Enzyme Discovery and Engineering : Identifying or engineering novel enzymes with broader substrate specificity and enhanced stability. This will expand the range of transformations possible on dithioacetal-protected arabinose scaffolds.

Expanding the Toolbox : Applying other classes of enzymes, such as transaminases, oxidoreductases, and lyases, to introduce diverse functionalities onto the this compound backbone with high stereocontrol.

Table 2: Examples of Enzymes in Chemoenzymatic Synthesis from Arabinose Derivatives
Enzyme ClassSpecific Enzyme ExampleApplication/TransformationReference
EsteraseFeruloyl esterase (StFaeC)Transfer of feruloyl group to D-arabinose nih.gov
KinaseE. coli Ribokinase (RK)Phosphorylation of D-arabinose derivatives beilstein-journals.org
MutaseE. coli Phosphopentomutase (PPM)Isomerization of arabinose phosphates beilstein-journals.org
PhosphorylaseE. coli Purine Nucleoside Phosphorylase (PNP)Condensation with nucleobases to form nucleosides beilstein-journals.org
ReductaseEne-reductaseSustainable synthesis of chiral fluorine compounds ucl.ac.ukucl.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex carbohydrate synthesis from the lab bench to scalable production is being revolutionized by flow chemistry and automation. wuxiapptec.com These technologies offer enhanced control over reaction parameters, improved safety, and higher reproducibility compared to traditional batch processes. wuxiapptec.comnih.gov

Flow Chemistry : Continuous flow reactors provide superior heat and mass transfer, which is particularly beneficial for managing highly exothermic or fast reactions common in carbohydrate chemistry. wuxiapptec.comnih.gov This technology has been successfully applied to various aspects of glycoscience, including glycosylation reactions, protecting group manipulations, and the synthesis of C-glycosides. nih.govacs.org For dithioacetal derivatives, flow chemistry can enable precise control over dehydration or cyclization reactions, potentially leading to higher yields and selectivities in shorter reaction times. acs.org Cryogenic flow reactors are also being developed to optimize glycosylation reactions by stabilizing reactive intermediates. acs.org

Automated Synthesis : Automated glycan assembly (AGA) platforms are transforming the synthesis of complex oligosaccharides. researchgate.netresearchgate.net While many current systems use thioglycosides as building blocks, the principles are adaptable to other intermediates. rsc.orgrsc.org An automated platform could be envisioned for the multi-step modification of this compound, where reagents are added sequentially in a flow system, with in-line purification to rapidly generate a library of derivatives. nih.gov Such systems can concatenate multiple reaction steps, avoiding the need for intermediate purification and drastically reducing synthesis time from days to hours. nih.gov

The future will see a tighter integration of these technologies, creating fully automated, self-optimizing reactor systems that use real-time analytics to adjust reaction conditions to maximize yield and purity. magritek.com

Expanding Applications in Glycoscience and Drug Discovery Scaffold Design

This compound, as a stable, open-chain form of a key pentose, is a valuable scaffold for drug discovery and a probe for glycoscience. madridge.orgresearchgate.net Glycans and their mimics are crucial in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis, making them "hot spots" for therapeutic intervention. rsc.orglongdom.org

Future applications are poised to expand significantly:

Glycomimetic Design : The arabinose scaffold can be modified to create glycomimetics that interfere with pathological carbohydrate-protein interactions. For example, D-arabinose itself has been shown to act as a metabolic decoy for L-fucose, leading to the replacement of fucose with arabinose on N-glycans of therapeutic proteins, which can modulate their function. researchgate.net This opens the door to designing specific arabinose-based inhibitors.

Novel Drug Scaffolds : The chiral polyol backbone of this compound is an ideal starting point for the synthesis of diverse chiral molecules, including unnatural nucleosides, iminosugars, and heterocyclic compounds with potential antiviral, anticancer, or antibacterial activities. ucl.ac.ukchemrxiv.orgmadridge.org The introduction of fluorine, a common strategy in medicinal chemistry, onto the arabinose scaffold is another promising avenue being explored to enhance metabolic stability and binding affinity. mdpi.com

Probes for Glycobiology : Derivatives of this compound can be functionalized with tags (e.g., fluorescent labels, biotin) to create chemical probes for studying the enzymes and receptors involved in arabinose metabolism and recognition.

The development of carbohydrate-based drugs and tools is a burgeoning field, and versatile building blocks like this compound are essential for its advancement. rsc.orgnih.gov

Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize the complex transformations of this compound, robust analytical methods capable of real-time, in situ monitoring are indispensable. Traditional offline techniques like chromatography are often too slow for effective process control. researchgate.net

Emerging analytical paradigms for reaction monitoring include:

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for in situ reaction monitoring, providing quantitative data on the consumption of reactants and the formation of intermediates and products over time. magritek.comiastate.edu It allows for the determination of reaction kinetics without disturbing the reaction mixture. magritek.comscientificservices.eu Time-resolved ²H NMR is also being used as an economical tool for monitoring kinetics. rsc.org The combination of benchtop NMR with flow reactors is enabling the development of self-optimizing systems. magritek.com

Mass Spectrometry (MS) : MS is a cornerstone of glycan analysis. nih.govacs.org At-line MS, using small and robust spectrometers, is getting closer to the production line, providing rapid information on glycosylation and other critical quality attributes. biocompare.com Real-time monitoring frameworks are being developed that couple automated sampling systems with liquid chromatography-mass spectrometry (LC-MS) to track glycan profiles during a reaction or bioprocess. researchgate.net

Vibrational Spectroscopy : Techniques like Near-Infrared (NIR) and Raman spectroscopy are non-destructive and can be implemented in situ using fiber-optic probes. researchgate.netfrontiersin.org They allow for the simultaneous, real-time monitoring of multiple components in a reaction mixture with minimal to no sample preparation, making them ideal for integration into process analytical technology (PAT) frameworks. researchgate.netmdpi.com

The future of process development in this field will rely heavily on the integration of these advanced analytical techniques with automated and flow chemistry platforms to achieve precise control and a deeper understanding of reaction mechanisms and kinetics. magritek.comresearchgate.net

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
D-arabinose
Tetrahydrofurans (THFs)
Ketene (B1206846) thioacetal
N-chlorosuccinimide (NCS)
Feruloyl D-arabinose
Clofarabine
α-D-arabinofuranose-1-phosphate
L-fucose

Q & A

Basic: What spectroscopic methods are essential for characterizing Diethylmercaptal-D-arabinose, and how do they validate structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming stereochemistry and regioselectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like thioacetal bonds. For reproducible results, cross-validate spectral data with synthetic intermediates and reference standards . Purity should be confirmed via HPLC with diode-array detection to rule out byproducts.

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Methodological Answer:
Contradictions in spectral data (e.g., unexpected NOE correlations in NMR or fragmentation patterns in MS) require orthogonal validation:

  • Use X-ray crystallography to resolve ambiguous stereochemistry.
  • Perform dynamic NMR experiments to assess conformational flexibility.
  • Apply statistical tools like Principal Component Analysis (PCA) to compare spectral datasets with known analogs.
    Document discrepancies in supplementary materials and discuss their implications for reaction mechanisms .

Basic: What are the critical parameters to optimize in the thioacetalization reaction for this compound synthesis?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Lewis acids like BF₃·Et₂O improve regioselectivity.
  • Solvent polarity : Anhydrous dichloromethane minimizes hydrolysis.
  • Temperature : Reactions at –20°C reduce side-product formation.
    Monitor reaction progress via TLC with anisaldehyde staining for thioacetal-specific visualization .

Advanced: What strategies mitigate stereochemical inconsistencies in this compound derivatives during glycosylation?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured thioglycosides to enforce stereocontrol.
  • Computational modeling : Apply DFT calculations to predict transition-state energies and optimize protecting-group strategies.
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor desired anomers. Validate outcomes via NOESY and J-coupling analysis .

Basic: How to assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS.
  • pH sensitivity : Test solubility and decomposition rates in buffers (pH 2–9). Report degradation products in supplementary data .

Advanced: How to design comparative studies evaluating this compound’s bioactivity against other arabinose derivatives?

Methodological Answer:

  • In vitro assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., arabinosidases) using fluorogenic substrates.
  • Cellular models : Use CRISPR-edited cell lines to assess uptake via arabinose transporters.
  • In vivo pharmacokinetics : Administer radiolabeled compounds to mice and quantify biodistribution via PET imaging. Normalize data to molar activity and statistical significance (p < 0.05, ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.